alpha-((Ethylamino)methyl)benzyl alcohol

Description

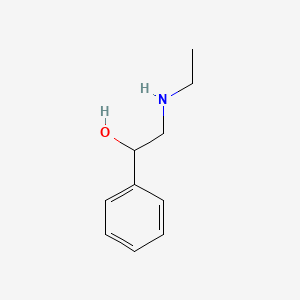

alpha-((Ethylamino)methyl)benzyl alcohol (CAS: 5300-22-1) is a benzyl alcohol derivative with a substituted aminomethyl group at the α-position. Its molecular formula is C₁₀H₁₅NO, and it features an ethylamine moiety (-CH₂NHCH₂CH₃) attached to the benzyl alcohol backbone. This compound is structurally related to sympathomimetic amines and shares similarities with pharmaceuticals like ephedrine and phenyramidol. However, its specific applications remain less documented compared to its analogs .

Properties

CAS No. |

5300-22-1 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(ethylamino)-1-phenylethanol |

InChI |

InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 |

InChI Key |

XAFJIMVZKZUFPE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-((Ethylamino)methyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethylamine in the presence of a base, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and advanced purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Ethylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde or acetophenone.

Reduction: Ethylbenzylamine.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Alpha-((Ethylamino)methyl)benzyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of alpha-((Ethylamino)methyl)benzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

alpha-((Methylamino)methyl)benzyl Alcohol (Halostachine)

Phenyramidol Hydrochloride (alpha-((2-Pyridylamino)methyl)benzyl Alcohol Hydrochloride)

Synephrine (4-Hydroxy-alpha-(methylaminomethyl)benzyl Alcohol)

- Molecular Formula: C₉H₁₃NO₂

- Key Difference : Addition of a hydroxyl group at the para position on the benzene ring.

- Activity: Stimulates β-adrenergic receptors, used as a vasoconstrictor and decongestant. Higher water solubility than non-hydroxylated analogs due to the polar -OH group .

- Safety : Classified with acute oral toxicity (LD₅₀: 500 mg/kg in rats), similar to benzyl alcohol derivatives .

Isoproterenol Hydrochloride (3,4-Dihydroxy-alpha-(isopropylaminomethyl)benzyl Alcohol)

- Molecular Formula: C₁₁H₁₇NO₃·HCl

- Key Differences: Di-hydroxybenzene ring and isopropylaminomethyl group.

- Pharmacology :

Physicochemical and Toxicological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LD₅₀ (Oral, Rat) | Key Functional Groups |

|---|---|---|---|---|

| alpha-((Ethylamino)methyl)benzyl alcohol | C₁₀H₁₅NO | 165.23 | Not reported | Ethylaminomethyl, benzyl alcohol |

| Halostachine | C₉H₁₃NO | 151.21 | ~300 mg/kg | Methylaminomethyl |

| Phenyramidol HCl | C₁₃H₁₄N₂O·HCl | 264.73 | ~50 mg/kg | 2-Pyridylaminomethyl |

| Synephrine | C₉H₁₃NO₂ | 167.21 | 500 mg/kg | 4-Hydroxy, methylaminomethyl |

| Isoproterenol HCl | C₁₁H₁₇NO₃·HCl | 275.72 | 150 mg/kg | 3,4-Dihydroxy, isopropylaminomethyl |

Notes:

- Lipophilicity increases with alkyl chain length (methyl < ethyl < isopropyl), affecting blood-brain barrier penetration .

- Hydroxyl groups (e.g., Synephrine, Isoproterenol) enhance solubility but may reduce metabolic stability .

Metabolic and Pharmacokinetic Insights

- Enzyme Interactions :

- Toxicity :

- Benzyl alcohol derivatives generally show moderate acute toxicity (LD₅₀: 300–500 mg/kg), with higher alkylamines (e.g., isopropyl) increasing potency and risk .

Q & A

Q. What are the recommended synthesis methods for alpha-((Ethylamino)methyl)benzyl alcohol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves reductive amination between benzaldehyde derivatives and ethylamine, followed by reduction of the intermediate imine. Optimization requires monitoring pH (ideally 7–9) and temperature (25–40°C) to minimize side reactions like over-alkylation. Catalysts such as sodium cyanoborohydride (NaBH3CN) or palladium-based systems can improve yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the product. Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the ethylamino group (δ 1.1–1.3 ppm for CH3, δ 2.5–3.0 ppm for NH-CH2) and benzyl alcohol moiety (δ 4.5–4.7 ppm for -CH2OH, aromatic protons at δ 7.2–7.5 ppm).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and O-H stretches (~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer :

- Comparative Studies : Conduct parallel assays (e.g., MTT, LDH release) using standardized cell lines (e.g., HepG2 for hepatotoxicity) under controlled conditions (pH, temperature).

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinone methides from oxidation) that may explain discrepancies between in vitro and in vivo results .

- Dose-Response Modeling : Apply Hill equation or PROAST software to analyze non-linear toxicity trends .

Q. What experimental designs are suitable for studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use human liver microsomes with CYP-specific substrates (e.g., midazolam for CYP3A4). Measure IC50 values via fluorescence or LC-MS detection .

- Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to predict binding affinities at active sites of CYP isoforms .

- In Vivo Correlation : Administer the compound to rodent models and quantify plasma levels of CYP biomarkers (e.g., 4-nitrophenol for CYP2E1) .

Q. How can advanced analytical methods differentiate this compound from structural analogs in complex matrices?

- Methodological Answer :

- Chiral Chromatography : Utilize chiral columns (e.g., Chiralpak IA) to separate enantiomers, critical for pharmacokinetic studies .

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with deuterated internal standards to enhance quantification accuracy in biological fluids .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in mixtures (e.g., metabolic byproducts) .

Q. What strategies mitigate instability of this compound during long-term storage or reaction conditions?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/v) to inhibit radical-mediated degradation .

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.

- Real-Time Stability Monitoring : Use Raman spectroscopy to track degradation kinetics (e.g., oxidation at benzylic position) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Perform shake-flask experiments at 25°C in buffered solutions (pH 4–9) and polar aprotic solvents (e.g., DMSO).

- QSAR Modeling : Corporate logP values (predicted via ChemAxon) to rationalize discrepancies. For example, protonation of the ethylamino group at low pH may enhance water solubility .

- Ternary Phase Diagrams : Map solubility boundaries using PEG-400/water mixtures to identify optimal formulation conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.